molecular formula C5H3Cl2IN2 B13897501 3,5-Dichloro-4-iodopyridin-2-amine

3,5-Dichloro-4-iodopyridin-2-amine

Cat. No.: B13897501
M. Wt: 288.90 g/mol
InChI Key: DANAGNCQMVYEKA-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodopyridin-2-amine is a halogenated pyridine derivative featuring chlorine atoms at the 3- and 5-positions, an iodine atom at the 4-position, and an amine group at the 2-position of the pyridine ring. Halogen substitutions at these positions are known to enhance stability, lipophilicity, and reactivity, making such compounds valuable intermediates in drug synthesis .

Properties

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

IUPAC Name

3,5-dichloro-4-iodopyridin-2-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)

InChI Key

DANAGNCQMVYEKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce chlorine and iodine atoms at specific positions. For example, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dichloro-4-iodopyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodopyridin-2-amine involves its interaction with molecular targets through its halogen atoms and amine group. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions and transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinamines

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Applications
3,5-Dichloro-4-iodopyridin-2-amine C₅H₃Cl₂IN₂ ~304.4 Cl (3,5), I (4), NH₂ (2) Not reported Pharmaceutical synthesis
3,5-Dichloropyridin-4-amine C₅H₄Cl₂N₂ 163.01 Cl (3,5), NH₂ (4) 159–161 Agrochemicals
2-Chloro-3,5-diiodopyridin-4-amine C₅H₂ClI₂N₂ 417.35 Cl (2), I (3,5), NH₂ (4) Not reported Medicinal chemistry
3,5-Dichloro-2-methylpyridin-4-amine C₆H₆Cl₂N₂ 189.03 Cl (3,5), CH₃ (2), NH₂ (4) Not reported Drug intermediates
2,3,5-Trichloropyridin-4-amine C₅H₃Cl₃N₂ 197.45 Cl (2,3,5), NH₂ (4) Not reported Polymer additives
Key Observations:

Halogen Diversity: The iodine atom in 3,5-Dichloro-4-iodopyridin-2-amine increases molecular weight and polarizability compared to non-iodinated analogs like 3,5-Dichloropyridin-4-amine. Chlorine substitutions (e.g., in 2,3,5-Trichloropyridin-4-amine) improve thermal stability but reduce solubility in polar solvents compared to iodine-containing derivatives .

Functional Group Variations :

  • Methyl substitution (e.g., 3,5-Dichloro-2-methylpyridin-4-amine) introduces steric hindrance, which may limit accessibility in catalytic processes compared to the iodine-substituted target compound .
Key Findings:
  • Pharmaceutical Relevance : Iodinated pyridines like 3,5-Dichloro-4-iodopyridin-2-amine are prioritized in drug discovery due to iodine’s role in improving bioavailability and metabolic stability. This contrasts with trichloro derivatives, which are more common in industrial applications .
  • Synthetic Challenges : Introducing iodine at the 4-position requires precise conditions (e.g., metal-halogen exchange or use of iodinating agents like N-iodosuccinimide), whereas chlorination is more straightforward .

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